2-Tert-butyl-1,2,3,4-tetrahydroacridine-9-carboxylic acid
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Overview
Description
2-Tert-butyl-1,2,3,4-tetrahydroacridine-9-carboxylic acid is a chemical compound with the molecular formula C18H21NO2 and a molecular weight of 283.37 g/mol . This compound is known for its unique structure, which includes a tetrahydroacridine core substituted with a tert-butyl group and a carboxylic acid functional group. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-butyl-1,2,3,4-tetrahydroacridine-9-carboxylic acid typically involves the following steps:
Formation of the Tetrahydroacridine Core: The initial step involves the cyclization of appropriate precursors to form the tetrahydroacridine core. This can be achieved through a series of condensation reactions.
Introduction of the Tert-butyl Group: The tert-butyl group is introduced via alkylation reactions using tert-butyl halides under basic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Tert-butyl-1,2,3,4-tetrahydroacridine-9-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the tert-butyl group or the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
2-Tert-butyl-1,2,3,4-tetrahydroacridine-9-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 2-tert-butyl-1,2,3,4-tetrahydroacridine-9-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with biological molecules, while the aromatic ring can participate in π-π interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-tert-butyl-4-[(4-chlorophenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid
- 2-tert-butyl-4-[(thiophen-2-yl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid
Uniqueness
2-Tert-butyl-1,2,3,4-tetrahydroacridine-9-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the tert-butyl group and the carboxylic acid functional group makes it a versatile compound for various applications .
Properties
IUPAC Name |
2-tert-butyl-1,2,3,4-tetrahydroacridine-9-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2/c1-18(2,3)11-8-9-15-13(10-11)16(17(20)21)12-6-4-5-7-14(12)19-15/h4-7,11H,8-10H2,1-3H3,(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLFUQJZKMJBHMQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC2=NC3=CC=CC=C3C(=C2C1)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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